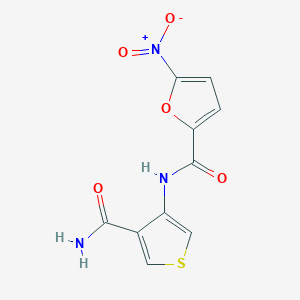

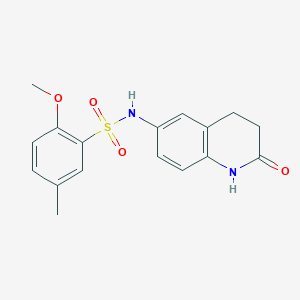

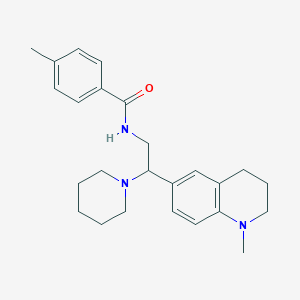

![molecular formula C17H13ClFN3O4S B2393160 3-(4-chlorophenyl)sulfonyl-N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]propanamide CAS No. 895466-62-3](/img/structure/B2393160.png)

3-(4-chlorophenyl)sulfonyl-N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]propanamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3-(4-chlorophenyl)sulfonyl-N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]propanamide is a useful research compound. Its molecular formula is C17H13ClFN3O4S and its molecular weight is 409.82. The purity is usually 95%.

BenchChem offers high-quality 3-(4-chlorophenyl)sulfonyl-N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]propanamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(4-chlorophenyl)sulfonyl-N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]propanamide including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Catalytic Protodeboronation

This compound has been used in the catalytic protodeboronation of pinacol boronic esters . Protodeboronation is a valuable but not well-developed process in organic synthesis . This compound has been utilized in a radical approach to catalyze the protodeboronation of 1°, 2°, and 3° alkyl boronic esters .

Anti-Markovnikov Hydromethylation

The compound has been used in the formal anti-Markovnikov hydromethylation of alkenes . This is a valuable transformation in organic synthesis . The hydromethylation sequence was applied to methoxy protected (−)-Δ8-THC and cholesterol .

Synthesis of Indolizidine

The compound has been used in the formal total synthesis of δ-®-coniceine and indolizidine 209B . This showcases its utility in the synthesis of complex organic molecules .

Antibacterial Activity

Sulfone derivatives containing 1,3,4-oxadiazole moieties, such as this compound, have shown good antibacterial activities against rice bacterial leaf blight caused by the pathogen Xanthomonas oryzaepv. pv. oryzae (Xoo) .

Plant Resistance Enhancement

This compound can stimulate the increase in superoxide dismutase (SOD) and peroxidase (POD) activities in rice, causing a marked enhancement of plant resistance against rice bacterial leaf blight .

Inhibition of Extracellular Polysaccharide Production

At a concentration of 20 μg/mL, this compound could inhibit the production of extracellular polysaccharide (EPS) with an inhibition ratio of 94.52%, and reduce the gene expression levels of gumB, gumG, gumM, and xanA .

Propiedades

IUPAC Name |

3-(4-chlorophenyl)sulfonyl-N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]propanamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13ClFN3O4S/c18-12-3-7-14(8-4-12)27(24,25)10-9-15(23)20-17-22-21-16(26-17)11-1-5-13(19)6-2-11/h1-8H,9-10H2,(H,20,22,23) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DAPIOPZYJYALQW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=NN=C(O2)NC(=O)CCS(=O)(=O)C3=CC=C(C=C3)Cl)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13ClFN3O4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

409.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(4-chlorophenyl)sulfonyl-N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]propanamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

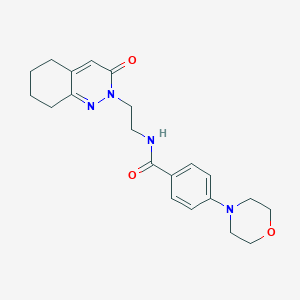

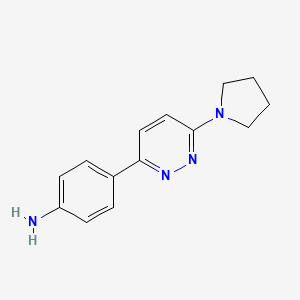

![1-(4-bromophenyl)-5-(3-methylbenzyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2393082.png)

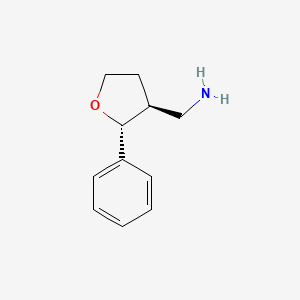

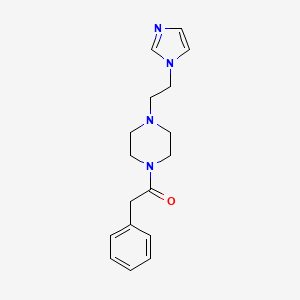

![Benzyl 2,4-dioxo-1,8-diazaspiro[4.5]decane-8-carboxylate](/img/structure/B2393083.png)

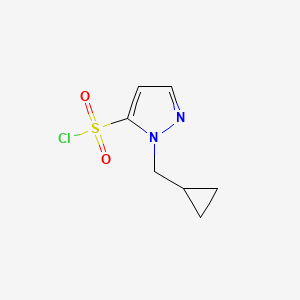

![(2Z,4E)-5-[(1R,3R,4R,5S,8S)-1,5-Dimethyl-3,4,8-trihydroxy-6-oxo-7-oxabicyclo[3.2.1]octane-8-yl]-3-methyl-2,4-pentadienoic acid](/img/structure/B2393086.png)

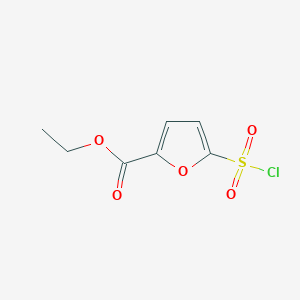

![ethyl 2-[(4-methoxycarbonylbenzoyl)carbamothioylamino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2393088.png)

![4-[3-(3-Fluorophenyl)cyclobutanecarbonyl]thiomorpholine-3-carbonitrile](/img/structure/B2393090.png)